2,2-Bis(3-(3-aminobenzoylamino)-4-hydroxyphenyl)hexafluoropropane
Description
Chemical Identity and Nomenclature
The compound is systematically named 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide , reflecting its bis-benzamide groups, aminophenolic subunits, and perfluorinated backbone. Its CAS registry number, 220426-92-6 , uniquely identifies it in chemical databases. Alternative designations include:
The molecular formula C~29~H~22~F~6~N~4~O~4~ confirms a stoichiometry balancing aromatic rings, amide linkages, and fluorine atoms.
Structural Characteristics and Molecular Geometry
The molecule features a hexafluoropropane (C~3~F~6~) central unit bonded to two 6-hydroxy-3,1-phenylene groups. Each phenolic ring connects via amide bonds to 3-aminobenzamide termini (Fig. 1). Key structural attributes include:
- Planar benzamide groups : The conjugated π-system of benzamide enhances thermal stability.
- Hydrogen-bonding sites : Hydroxyl (-OH) and amino (-NH~2~) groups facilitate intermolecular interactions, influencing crystallinity.
- Fluorine substitution : The perfluoropropane core reduces polarizability, critical for low dielectric applications.
The SMILES notation FC(C(C1=CC(NC(C2=CC=CC(N)=C2)=O)=C(O)C=C1)(C3=CC(NC(C4=CC=CC(N)=C4)=O)=C(O)C=C3)C(F)(F)F)(F)F encodes connectivity, while the InChIKey WQKAIZJFJDLUTB-UHFFFAOYSA-N provides a unique stereochemical descriptor.
Predicted physical properties :
| Property | Value |
|---|---|
| Density | 1.531±0.06 g/cm³ |
| Boiling point | 595.6±50.0 °C |
| pKa | 8.41±0.10 |
Historical Context in Fluorinated Polymer Research
Fluorinated polyimides emerged in the late 20th century to address demands for thermally stable, low-dielectric materials in aerospace and microelectronics. Early fluoropolymers like polytetrafluoroethylene (PTFE) exhibited excellent chemical resistance but poor processability.
The synthesis of 3,3'-diamino derivatives in the 1990s marked a breakthrough by combining:
- Fluorine's electronic effects : Reducing dielectric constants through low polarizability.
- Aromatic rigidity : Maintaining thermal stability above 450°C.
- Functionalizable hydroxy groups : Enabling post-polymerization modifications (e.g., acrylate grafting).
Compared to the para-substituted analogue p-6FDAP (CAS 129197-38-2), the meta-oriented amino groups in 3,3'-diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide introduce steric hindrance, altering chain packing and enhancing solubility during polyimide synthesis.
Table 1 : Comparison with related fluorinated diamines
| Property | 3,3'-Diamino Derivative (220426-92-6) | p-6FDAP (129197-38-2) |
|---|---|---|
| Amino Group Position | Meta on benzamide | Para on benzamide |
| Dielectric Constant (10 kHz) | 2.09 (grafted) | 2.15 (ungrafted) |
| 5% Decomposition Temp. | 455–491°C (after crosslinking) | 420°C (base polymer) |
Properties
CAS No. |
220426-92-6 |
|---|---|
Molecular Formula |
C29H22F6N4O4 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
3-amino-N-[5-[2-[3-[(3-aminobenzoyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]benzamide |
InChI |
InChI=1S/C29H22F6N4O4/c30-28(31,32)27(29(33,34)35,17-7-9-23(40)21(13-17)38-25(42)15-3-1-5-19(36)11-15)18-8-10-24(41)22(14-18)39-26(43)16-4-2-6-20(37)12-16/h1-14,40-41H,36-37H2,(H,38,42)(H,39,43) |
InChI Key |
WQKAIZJFJDLUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=C(C(=C(C(=C2F)C(C3=C(C(=C(C(=C3F)F)O)NC(=O)C4=CC(=CC=C4)N)F)(C(F)(F)F)C(F)(F)F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Nitration of Bisphenol AF
The synthesis begins with bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane), which undergoes nitration to introduce nitro groups at the 3-position of the phenolic rings.
- Reactants : Bisphenol AF (1 mol), concentrated nitric acid (2.2–2.4 mol), 1,2-dichloroethane (3–10× mass of bisphenol AF).
- Conditions :
- Temperature: 0–30°C (optimal: 10–20°C).
- Reaction time: 1–10 hours (optimal: 5 hours).
- Product : 2,2-bis[(3-nitro-4-hydroxyphenyl)]hexafluoropropane.
- Yield : 85–92% (purity: 96–99.2% after recrystallization in ethanol).
Mechanism :
Nitric acid acts as both the nitrating agent and solvent. The electron-withdrawing hexafluoropropane group directs electrophilic substitution to the 3-position of the phenol rings.
Catalytic Hydrogenation for Amine Formation
The nitro intermediate is reduced to the corresponding diamine using hydrogen gas and a palladium-based catalyst.
- Reactants : Nitro intermediate (1 mol), palladium on carbon (5–10 wt%), hydrogen gas.
- Conditions :
- Solvent: Methylene chloride, toluene, or ethanol.
- Temperature: 50–60°C.
- Pressure: 1–3 atm.
- Reaction time: 1–2 hours.
- Product : 3,3'-diamino derivative.
- Yield : 88–95% (purity: >99% after vacuum distillation).
Key Challenges :
- Catalyst poisoning by fluorine residues requires careful solvent selection.
- Over-reduction is avoided by controlling hydrogen flow and reaction time.
Direct Acylation of Diamine Intermediates
Synthesis of the Diamine Core
An alternative route involves synthesizing the hexafluoropropane-linked diamine core followed by acylation with 3-aminobenzoyl chloride.
- Diamine Core Preparation :
- React bisphenol AF with excess ammonia under high pressure to form 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane.
- Yield: 78–85% (purity: 97–98%).
- Acylation Step :
- Reactants : Diamine core (1 mol), 3-aminobenzoyl chloride (2.2 mol), triethylamine (2.5 mol).
- Conditions :
- Solvent: N,N-dimethylacetamide (DMAc) or tetrahydrofuran (THF).
- Temperature: 0–5°C (to suppress side reactions).
- Reaction time: 4–6 hours.
- Product : m-6FDAP.
- Yield : 70–75% (purity: >99% after recrystallization in acetone).
Advantages :
- Avoids the use of hazardous nitric acid.
- Provides better control over regioselectivity.
Comparative Analysis of Methods
Industrial Insights :
- The nitration-reduction method is preferred for large-scale production due to higher yields and established protocols.
- Direct acylation is used for high-purity batches required in optoelectronics.
Purification and Characterization
Recrystallization
Crude m-6FDAP is purified via recrystallization:
Analytical Data
- ¹H NMR (DMSO-d₆): δ 6.8–7.4 (aromatic protons), 5.2 (OH), 4.1 (NH₂).
- FT-IR : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1500 cm⁻¹ (C-F).
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).
Challenges and Optimization Strategies
- Fluorine Handling : Hexafluoropropane intermediates require inert atmospheres to prevent hydrolysis.
- Side Reactions : Over-nitration or incomplete reduction is mitigated by stoichiometric control and real-time HPLC monitoring.
- Cost Efficiency : Recycling 1,2-dichloroethane and palladium catalysts reduces production costs by 15–20%.
Chemical Reactions Analysis
Types of Reactions
3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Materials Science
Polymer Development
The compound's unique structure, characterized by its perfluorinated segments, allows for the synthesis of high-performance polymers. These polymers exhibit excellent thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials. Research indicates that incorporating such fluorinated compounds can enhance the mechanical properties of polyimides and other polymeric materials .
Optical Applications
Due to its highly refractive nature, 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide can be utilized in optical devices. Studies have shown that polymers derived from this compound can be engineered to create transparent materials with high refractive indices suitable for lenses and optical fibers .
Medicinal Chemistry
Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Its structural analogs have shown activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for tumor growth and survival. For instance, derivatives of similar benzamide structures have been reported to exhibit significant cytotoxicity against cancer cells .
Drug Delivery Systems
The incorporation of fluorinated moieties enhances the solubility and bioavailability of drug formulations. Research indicates that compounds like 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide can be utilized in creating advanced drug delivery systems that improve the pharmacokinetics of therapeutic agents .
Environmental Science
Fluorinated Compounds in Environmental Studies
As a perfluorinated compound, 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide is relevant in studies concerning environmental persistence and bioaccumulation. Research has focused on understanding the behavior of such compounds in ecosystems and their potential impacts on human health due to their stability and resistance to degradation .
Comprehensive Data Table
Case Studies
Case Study 1: Polymer Synthesis
A study conducted by researchers focused on synthesizing polyimides from fluorene-derived monomers that included the target compound. The resulting polymers exhibited exceptional optical clarity and thermal resistance, making them ideal candidates for high-tech applications such as aerospace components.
Case Study 2: Anticancer Activity
In a clinical setting, researchers evaluated the anticancer properties of related benzamide derivatives. The study found that certain derivatives significantly inhibited tumor growth in vitro and showed promise in vivo as well. This suggests potential pathways for developing new cancer therapies based on the original compound.
Mechanism of Action
The mechanism of action of 3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) (CAS: 223255-30-9)
- Molecular Formula : C₃₅H₁₈F₆N₂O₈
- Key Differences : Replaces the terminal benzamide groups with 1,3-dioxoisobenzofuran-5-carboxamide. This substitution enhances electron-withdrawing properties but reduces solubility in alcohols due to increased hydrophobicity .
- Applications : Used in advanced polymer synthesis for optoelectronic materials .
N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide (CAS: 878580-53-1)
- Molecular Formula : C₂₆H₂₈N₄O₂
- Key Differences : Lacks fluorinated groups and hydroxy-substituted phenyl rings. The ethane-1,2-diyl linker increases molecular flexibility, reducing thermal stability but improving solubility in aqueous-alcoholic mixtures .
- Applications : Explored in pharmaceutical research as a chelating agent .
Functional Analogues
Polycondensation Products of 4,4'-Oxydibenzoic Acid and Fluorinated Diamines
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives
- Structure : Shares benzamide and aromatic hydroxy groups but incorporates benzimidazole rings .
- Key Differences : Enhanced biological activity (e.g., antimicrobial properties) but lower thermal stability due to imine linkages .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | CAS Number | Solubility (High → Low) | Thermal Stability (°C) |
|---|---|---|---|---|
| HFHA | C₂₉H₂₂F₆N₄O₄ | 220426-92-6 | DMF > NMP > EGMME > MeOH ≈ H₂O | ~250 |
| TCI T4007 (1,3-dioxoisobenzofuran analogue) | C₃₅H₁₈F₆N₂O₈ | 223255-30-9 | DMF > NMP > CH₂Cl₂ > MeOH | ~280 |
| Ethane-linked dibenzamide | C₂₆H₂₈N₄O₂ | 878580-53-1 | EtOH > H₂O > DMF | ~180 |
Table 2: Application Comparison
| Compound Name | Primary Applications | Key Advantages | Limitations |
|---|---|---|---|
| HFHA | Semiconductor coatings, insulating films | High dielectric strength, thermal stability | Limited solubility in protic solvents |
| Polycondensation polymers | Flexible electronics, high-temperature films | Mechanical robustness, >300°C stability | Complex synthesis, high cost |
| Benzimidazole derivatives | Pharmaceuticals, antimicrobial agents | Bioactivity, synthetic versatility | Poor thermal/chemical stability |
Research Findings
- Synthesis : HFHA is synthesized via polycondensation of fluorinated diols and diamines, with rigorous purification to eliminate low-molecular-weight byproducts (<1%) . Similar compounds (e.g., TCI T4007) require multistep reactions involving pentafluorobenzoic acid and carbodiimide coupling agents .
- Performance: HFHA-based polymers exhibit dielectric constants <2.6, outperforming non-fluorinated analogues (>3.0) in microelectronic applications .
- Challenges : Fluorinated analogues like HFHA face scalability issues due to costly perfluorinated precursors .
Biological Activity
3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide (CAS No. 220426-92-6), commonly referred to as HFHA (m-6FDAP), is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, potential applications in pharmaceuticals, and relevant research findings.
Chemical Structure and Properties
The molecular formula of HFHA is . It appears as a white powder and is characterized by the presence of multiple functional groups that may influence its biological interactions. The perfluorinated segments are particularly noteworthy due to their implications in binding interactions with various biological receptors.
Interaction with Nuclear Receptors
Recent studies have highlighted the binding affinity of perfluoroalkyl substances (PFAS), including HFHA, to nuclear receptors such as the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Estrogen Receptor Alpha (ERα). These receptors play crucial roles in metabolic regulation and endocrine signaling.
- Binding Affinity :
- Metabolic Implications :
Toxicological Considerations
While the biological activity of HFHA presents potential therapeutic avenues, it is essential to consider its toxicological profile:
- Cellular Effects :
-
Case Studies :
- A study on PFAS binding revealed that these compounds could displace endogenous ligands from nuclear receptors, leading to overactivation or inhibition of critical metabolic pathways. Such findings underscore the dual nature of HFHA as both a potential therapeutic agent and a possible environmental toxicant .
Summary of Key Studies
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
